An In-depth Technical Guide to Methyl 6-chloro-5-fluoropyridine-3-carboxylate
An In-depth Technical Guide to Methyl 6-chloro-5-fluoropyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, along with a methyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex, biologically active molecules. The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling the exploration of extensive chemical space in drug discovery and the development of novel pesticides. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 78686-78-9 | [1] |
| Molecular Formula | C₇H₅ClFNO₂ | [1] |
| Molecular Weight | 189.57 g/mol | [1] |
| Appearance | White solid powder | [2] |
| Flash Point | 87 °C | [1] |
Further experimental data such as melting point, boiling point, and detailed solubility profiles are not extensively reported in publicly available literature and would require experimental determination.
Synthesis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate
The synthesis of Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be approached through several strategic pathways, often starting from more readily available pyridine derivatives. While a specific, detailed protocol for this exact molecule is not widely published, a general and logical synthetic approach can be devised based on established organic chemistry principles and published syntheses of analogous compounds. A plausible route involves the esterification of the corresponding carboxylic acid, 6-chloro-5-fluoronicotinic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Esterification of 6-chloro-5-fluoronicotinic acid
This protocol is a generalized procedure based on standard esterification methods.
Materials:
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6-chloro-5-fluoronicotinic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (or other suitable acid catalyst)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 6-chloro-5-fluoronicotinic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
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Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude Methyl 6-chloro-5-fluoropyridine-3-carboxylate can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Reactivity and Synthetic Utility
The chemical reactivity of Methyl 6-chloro-5-fluoropyridine-3-carboxylate is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the chloro, fluoro, and carboxylate groups, renders the ring susceptible to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Both the chlorine and fluorine atoms are potential leaving groups in SNAr reactions. The relative reactivity of the halogens can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the 6-position is more susceptible to displacement by nucleophiles. This allows for the selective introduction of various functionalities, such as amines, alkoxides, and thiolates, at this position.
Caption: General scheme of a nucleophilic substitution.
Cross-Coupling Reactions
The chloro group at the 6-position can also participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules from this versatile starting material.
Hydrolysis and Amidation
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents to form amides, further expanding the molecular diversity that can be achieved from this scaffold.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are a cornerstone in the design of modern pharmaceuticals and agrochemicals. The incorporation of fluorine, in particular, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3]
While specific, publicly documented applications of Methyl 6-chloro-5-fluoropyridine-3-carboxylate are not abundant, its structural motifs are present in a variety of biologically active compounds. Its utility as a synthetic intermediate is implied by its commercial availability from numerous chemical suppliers. It serves as a valuable precursor for the synthesis of compounds targeting a range of biological targets. For instance, substituted pyridine carboxylates have been investigated as inhibitors of various enzymes and as components of novel anti-infective agents.[4][5] The ability to selectively functionalize the pyridine ring at multiple positions makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Spectral Data Interpretation (Predicted)
1H NMR:
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Methyl Protons (-OCH3): A singlet would be expected for the three protons of the methyl ester group, likely in the range of 3.8-4.0 ppm.
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Aromatic Protons: Two distinct signals for the two protons on the pyridine ring would be anticipated. The proton at the 2-position and the proton at the 4-position will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be in the downfield region, typically between 7.5 and 9.0 ppm.
13C NMR:
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Carbonyl Carbon (-C=O): A signal for the carbonyl carbon of the ester would be expected in the range of 160-170 ppm.
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Methyl Carbon (-OCH3): The methyl carbon should appear at around 50-55 ppm.
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Aromatic Carbons: Five distinct signals for the carbons of the pyridine ring would be expected. The carbons directly attached to the electronegative chlorine and fluorine atoms will show characteristic chemical shifts and C-F coupling constants.
Conclusion
Methyl 6-chloro-5-fluoropyridine-3-carboxylate is a valuable and versatile synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its rich reactivity, stemming from the presence of multiple functional groups on the pyridine core, allows for a wide range of chemical modifications. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural similarity to known biologically active molecules and the general importance of fluorinated pyridines in medicinal chemistry underscore its importance as a building block for future research and development endeavors. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic campaigns.
References
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]
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The Journal of Organic Chemistry. (2013). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Retrieved from [Link]
- Google Patents. (1957). Non-catalytic preparation of nicotinic acid esters.
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Molecules. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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Proceedings of the National Academy of Sciences of Belarus, Chemical Series. (2019). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Retrieved from [Link]
-
Molecules. (2018). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]
-
ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]



